molecular formula C20H16F3N5O3 B254005 3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

Cat. No. B254005
M. Wt: 431.4 g/mol
InChI Key: QVARRLLDJOUUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole varies depending on its application. In the case of its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its use as a fluorescent probe, this compound binds to metal ions through coordination bonds, resulting in a change in its fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In the case of its anticancer activity, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In the case of its use as a fluorescent probe, this compound has been shown to selectively bind to metal ions and exhibit a change in fluorescence intensity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole in lab experiments is its high selectivity and sensitivity towards metal ions. This compound has also been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Future Directions

There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods that can simplify the process and reduce the cost of production. Another direction is the investigation of its potential applications in other fields such as environmental science and nanotechnology. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights for its future applications.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a complex process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through a reaction between 3,4-dimethoxybenzohydrazide and 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then subjected to cyclization with the use of a catalyst such as triethylamine to form this compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells and induce apoptosis. In materials science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In biochemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C20H16F3N5O3

Molecular Weight

431.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H16F3N5O3/c1-11-17(25-27-28(11)14-6-4-5-13(10-14)20(21,22)23)19-24-18(26-31-19)12-7-8-15(29-2)16(9-12)30-3/h4-10H,1-3H3

InChI Key

QVARRLLDJOUUDC-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.